molecular formula C15H19N3O3 B2653891 (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone CAS No. 1225167-59-8

(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone

Cat. No.: B2653891
CAS No.: 1225167-59-8
M. Wt: 289.335
InChI Key: PKXYHFDYTWEWQK-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with methoxy groups at positions 4 and 7, and a piperazine moiety attached via a methanone linker.

Preparation Methods

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups or the piperazine moiety under suitable conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of acids or bases.

Scientific Research Applications

(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone can be compared with other indole derivatives, such as:

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-12-3-4-13(21-2)14-10(12)9-11(17-14)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYHFDYTWEWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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